![molecular formula C17H17BrFN3O2 B2929090 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034579-01-4](/img/structure/B2929090.png)
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
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Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H17BrFN3O2 and its molecular weight is 394.244. The purity is usually 95%.
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Biological Activity
The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a brominated pyrimidine moiety, a piperidine ring, and a fluorophenyl substituent. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of this compound can be represented as follows:
Component | Description |
---|---|
Bromopyrimidine Moiety | Enhances lipophilicity and biological interactions |
Piperidine Ring | Provides flexibility and potential for binding interactions |
Fluorophenyl Substituent | May influence pharmacokinetics and target specificity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism may involve:
- Binding to Enzymes or Receptors : The bromopyrimidine moiety can engage in hydrogen bonding or π-π stacking interactions, while the piperidine ring enhances binding affinity through hydrophobic interactions.
- Inhibition of Protein Synthesis : Similar compounds in the oxazolidinone class have demonstrated efficacy in inhibiting bacterial protein synthesis by targeting ribosomes, suggesting a potential pathway for this compound's action against bacterial infections.
Antibacterial Properties
Research indicates that compounds with similar structural features often exhibit antibacterial activity. The presence of the bromine atom in the pyrimidine ring may enhance the compound's efficacy against antibiotic-resistant strains. Studies employing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been used to quantify binding interactions with bacterial ribosomes.
Anticancer Activity
In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests a potential application for this compound in cancer therapeutics.
Case Studies and Research Findings
- Antibacterial Efficacy : A study focusing on oxazolidinones demonstrated that derivatives with brominated pyrimidines showed enhanced activity against resistant bacterial strains compared to their non-brominated counterparts.
- Anticancer Potential : Research on similar compounds indicated significant anti-proliferative effects on various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Investigations into the interaction between pyrimidine derivatives and nucleotide biosynthesis pathways have revealed that targeting these pathways can lead to increased antiviral activity, suggesting a broader spectrum of potential applications for compounds like this compound .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-13-9-20-17(21-10-13)24-15-2-1-7-22(11-15)16(23)8-12-3-5-14(19)6-4-12/h3-6,9-10,15H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRBXYQZGVVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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